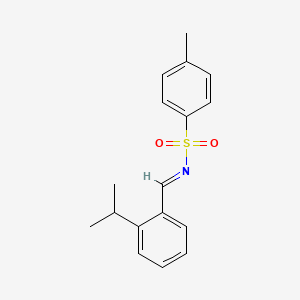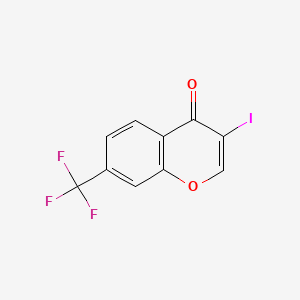
4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)- is an organic compound that belongs to the benzopyran family This compound is characterized by the presence of an iodine atom at the 3rd position and a trifluoromethyl group at the 7th position on the benzopyran ring
Méthodes De Préparation
The synthesis of 4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)- typically involves the iodination of a benzopyran precursor followed by the introduction of a trifluoromethyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions .
Analyse Des Réactions Chimiques
4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. In cancer cells, the compound has been shown to inhibit cell proliferation by interfering with key signaling pathways and inducing apoptosis. This is achieved through the activation of caspases and the disruption of mitochondrial function, leading to cell death .
Comparaison Avec Des Composés Similaires
4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)- can be compared with other benzopyran derivatives such as:
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: This compound has different substituents and exhibits distinct chemical and biological properties.
4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-: Known for its antioxidant properties, this compound differs in its functional groups and biological activities.
Propriétés
Formule moléculaire |
C10H4F3IO2 |
|---|---|
Poids moléculaire |
340.04 g/mol |
Nom IUPAC |
3-iodo-7-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C10H4F3IO2/c11-10(12,13)5-1-2-6-8(3-5)16-4-7(14)9(6)15/h1-4H |
Clé InChI |
HBHKFDZMZCBGNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)(F)F)OC=C(C2=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


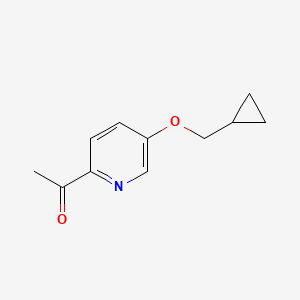
![6-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13658102.png)
![9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]-1H-purin-6(9H)-one](/img/structure/B13658103.png)


![Ethyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B13658123.png)
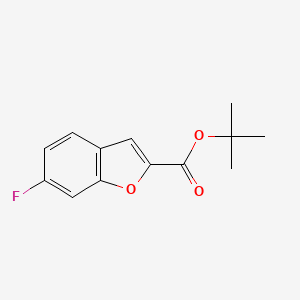
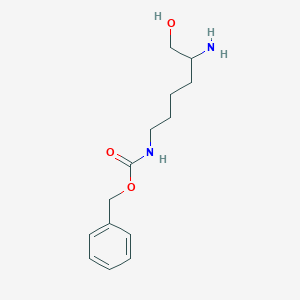
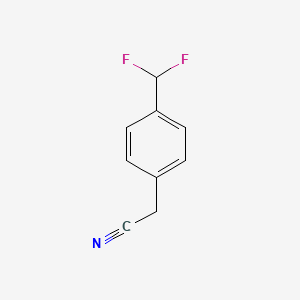
![3-Bromo-4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13658161.png)
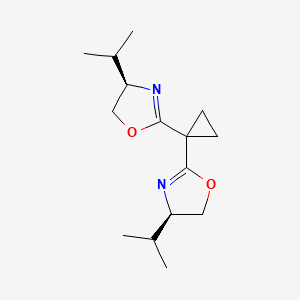

![2,6-dimethyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13658173.png)
